2-Chloro-4-methyloxazole-5-carboxylic acid
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Overview
Description
2-Chloro-4-methyloxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4ClNO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyloxazole-5-carboxylic acid typically involves the chlorination of 4-methyloxazole-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-methyloxazole-5-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted oxazole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-Chloro-4-methyloxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyloxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxazole ring and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyloxazole-5-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-5-methyloxazole-4-carboxylic acid: Positional isomer with similar properties but different reactivity.
2-Bromo-4-methyloxazole-5-carboxylic acid: Bromine atom instead of chlorine, leading to different substitution reactions.
Uniqueness
2-Chloro-4-methyloxazole-5-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct reactivity and potential applications. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the carboxylic acid group provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXHGXZRAIDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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